4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core substituted with a 5-amino-1,3,4-oxadiazol-2-yl group and a 4-methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the pyrrolidin-2-one core: This step might involve the reaction of the oxadiazole intermediate with a pyrrolidin-2-one derivative through nucleophilic substitution or condensation reactions.
Introduction of the 4-methylsulfonylphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sulfur moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogenating agents, organometallic reagents, and strong acids or bases could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be used as a probe to study enzyme interactions or as a potential drug candidate due to its unique structural features.
Medicine
Medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methylsulfonyl group, which might affect its reactivity and biological activity.
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylsulfonylphenyl)pyrrolidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring, potentially altering its chemical properties.
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Lacks the sulfonyl group, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the 5-amino-1,3,4-oxadiazol-2-yl group and the 4-methylsulfonylphenyl group in the same molecule makes 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one unique. These functional groups could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)-1-(4-methylsulfonylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-22(19,20)10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)21-12/h2-5,8H,6-7H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZAOKHRAAQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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